Calcium bis(sulphanilate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

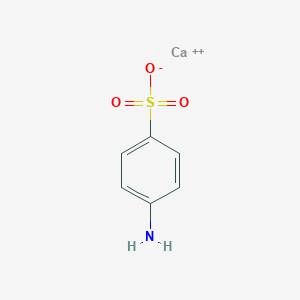

Calcium bis(sulphanilate) is an organosulfur compound with the chemical formula C12H12CaN2O6S2 It is a calcium salt of sulphanilic acid, which is an aromatic amine derivative of sulfonic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium bis(sulphanilate) can be synthesized through the reaction of calcium chloride with sulphanilic acid in an aqueous medium. The reaction typically involves dissolving sulphanilic acid in water, followed by the addition of calcium chloride solution. The mixture is then stirred and heated to facilitate the formation of calcium bis(sulphanilate) precipitate, which is subsequently filtered and dried.

Industrial Production Methods

Industrial production of calcium bis(sulphanilate) follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Calcium bis(sulphanilate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulphanilic acid moiety to aniline derivatives.

Substitution: The aromatic ring of sulphanilic acid can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration and halogens for halogenation.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Aniline derivatives.

Substitution: Nitrated or halogenated sulphanilic acid derivatives.

Scientific Research Applications

Calcium bis(sulphanilate) has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosulfur compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of calcium bis(sulphanilate) involves its interaction with various molecular targets and pathways. The sulphanilic acid moiety can interact with enzymes and receptors, modulating their activity. The calcium ion plays a role in stabilizing the compound and facilitating its interactions with biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Sodium sulphanilate: A sodium salt of sulphanilic acid with similar chemical properties.

Potassium sulphanilate: A potassium salt of sulphanilic acid with comparable reactivity.

Calcium sulfonate: A calcium salt of sulfonic acid with different applications and properties.

Uniqueness

Calcium bis(sulphanilate) is unique due to its specific combination of calcium and sulphanilic acid, which imparts distinct chemical and biological properties

Biological Activity

Calcium bis(sulphanilate) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial action and plant growth regulation. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

Calcium bis(sulphanilate) is a calcium salt of sulphanilic acid, characterized by the formula C6H6CaNO3S+. Its structure allows it to participate in various biochemical interactions, particularly those involving enzyme inhibition and microbial interactions.

Antimicrobial Activity

Research indicates that calcium bis(sulphanilate) exhibits significant antimicrobial properties. A study highlighted its effectiveness against several bacterial strains, including:

- Streptococcus fecalis

- Lactobacillus arabinosus

- Lactobacillus plantarum

The mechanism of action is primarily through the inhibition of folic acid biosynthesis, a critical pathway for bacterial growth. The inhibition can be reversed by the addition of p-aminobenzoic acid (PABA), which suggests that calcium bis(sulphanilate) acts as a competitive inhibitor in this biosynthetic pathway .

Table 1: Antimicrobial Efficacy of Calcium bis(sulphanilate)

Plant Growth Regulation

Calcium bis(sulphanilate) has also been studied for its effects on plant growth. Similar to other sulphonamide compounds, it has been shown to inhibit the growth of various plants, including wheat and cress. The inhibition is linked to its interference with folic acid biosynthesis, which is essential for plant development .

Case Study: Effects on Wheat Growth

In a controlled study, wheat seedlings treated with calcium bis(sulphanilate) exhibited stunted growth compared to untreated controls. The addition of PABA significantly mitigated these effects, demonstrating the compound's role as a growth regulator through its impact on metabolic pathways related to folate synthesis .

Environmental Impact and Microbial Degradation

The degradation of calcium bis(sulphanilate) in environmental contexts has been investigated, particularly concerning its potential as a contaminant. Research into microbial degradation pathways shows that certain fungi can effectively degrade this compound, which may have implications for bioremediation strategies .

Table 2: Microbial Degradation Rates

Properties

CAS No. |

20296-94-0 |

|---|---|

Molecular Formula |

C6H6CaNO3S+ |

Molecular Weight |

212.26 g/mol |

IUPAC Name |

calcium;4-aminobenzenesulfonate |

InChI |

InChI=1S/C6H7NO3S.Ca/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,7H2,(H,8,9,10);/q;+2/p-1 |

InChI Key |

RPVRDRCPXRUBCM-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)[O-].[Ca+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.